molecular formula C16H18FN3O B7584482 N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide

N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide

Cat. No.: B7584482
M. Wt: 287.33 g/mol
InChI Key: ADKDQAWXQCXYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the piperidine class of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide has been studied for its potential applications in scientific research. One of the major applications of this compound is in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in the modulation of neurotransmitter release. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide is not fully understood. However, it is known to bind to the sigma-1 receptor, which is a transmembrane protein that is found in various tissues throughout the body. The sigma-1 receptor is known to play a role in the regulation of ion channels, neurotransmitter release, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in the regulation of mood and emotion. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide. One area of research is the development of more selective sigma-1 receptor ligands. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the role of the sigma-1 receptor in cancer. It has been shown to play a role in the regulation of cell survival and proliferation, and may be a potential target for the development of anticancer drugs. Overall, the study of this compound has the potential to lead to new insights into the role of the sigma-1 receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis method of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide involves a series of chemical reactions. The starting materials for the synthesis are 7-fluoroquinoline-2-carboxylic acid, piperidine, and acetic anhydride. The first step in the synthesis involves the conversion of 7-fluoroquinoline-2-carboxylic acid to 7-fluoroquinoline-2-carboxamide. This is achieved by reacting the acid with ammonia in the presence of a catalyst. The resulting amide is then reacted with piperidine in the presence of a base to form this compound. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride.

Properties

IUPAC Name

N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-11(21)18-14-3-2-8-20(10-14)16-7-5-12-4-6-13(17)9-15(12)19-16/h4-7,9,14H,2-3,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDQAWXQCXYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C2=NC3=C(C=CC(=C3)F)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.